molecular formula C20H22N4O4 B2497077 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775409-69-2

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No. B2497077
CAS RN: 1775409-69-2
M. Wt: 382.42
InChI Key: BGOWSAZRXXLYQP-UHFFFAOYSA-N
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Description

The compound of interest falls within a class of chemically complex molecules known for their diverse applications in pharmaceuticals, materials science, and organic chemistry. The specific structure suggests a potential for unique chemical reactivity and physical properties, attributed to its oxadiazole and pyridopyrimidine moieties, which are often explored for their pharmacological activities.

Synthesis Analysis

Synthesis of structurally related compounds typically involves multistep reactions, including nitration, cyclization, and functional group transformations. For instance, Sako et al. (2000) describe the synthesis of a nitrogen-labeled oxadiazolopyrimidine derivative through nitration and oxidative cyclization, highlighting the synthetic accessibility of complex heterocycles through careful choice of reagents and conditions (Sako, Yaekura, Oda, & Hirota, 2000).

Molecular Structure Analysis

Crystallographic and spectroscopic techniques, such as X-ray diffraction and NMR, are pivotal in elucidating the molecular structure of complex compounds. For example, the structural analysis of a tetrahydropyrimidine dione by El‐Brollosy et al. (2012) offers insight into the planarity and substituent effects on the core pyrimidine ring, which can be paralleled to analyze the pyridopyrimidine structure of the target compound (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).

Chemical Reactions and Properties

The chemical reactivity of the compound is likely influenced by its oxadiazole and pyridopyrimidine rings, known for participating in nucleophilic attacks and cycloaddition reactions. The synthesis and reactivity of similar heterocyclic compounds are discussed in studies by Sako et al. (1998), where oxidative cyclization and NO-generating properties are explored, indicating a potential for similar reactive properties in our compound of interest (Sako, Oda, Ohara, Hirota, & Maki, 1998).

Scientific Research Applications

Synthesis and Potential Applications

  • Heterocyclic Compound Synthesis : Research has focused on synthesizing novel heterocyclic compounds due to their potential therapeutic properties. For example, a study detailed the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with reported anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibition, showcasing significant selectivity and efficacy, indicating their potential as pharmacological agents (Abu‐Hashem et al., 2020).

  • Nonlinear Optical Properties : Another study examined the nonlinear optical properties of novel styryl dyes, highlighting the importance of π electron density in enhancing nonlinear absorption. Such materials have implications for developing optical devices, suggesting that structurally similar compounds might also possess valuable optical characteristics (Shettigar et al., 2009).

  • NO-Generating Properties : Oxadiazolopyrimidines have been synthesized for their nitric oxide (NO)-generating properties, indicating potential applications in medical research, especially where NO modulation is beneficial (Sako et al., 1998).

  • Structural and Spectral Analysis : The synthesis of hydroxybenzoylpyrido[2,3-d]pyrimidine derivatives has been reported, with structural, spectral, and computational analyses providing insights into their electronic structures. Such studies lay the groundwork for understanding the chemical behavior of complex heterocycles (Ashraf et al., 2019).

properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-methoxyphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-3-16-21-18(22-28-16)17-15-6-4-5-11-23(15)20(26)24(19(17)25)12-13-7-9-14(27-2)10-8-13/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOWSAZRXXLYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

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